molecular formula C17H13ClN2O3 B12506459 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate

Cat. No.: B12506459
M. Wt: 328.7 g/mol
InChI Key: JEKNVCKEOPMVHE-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with ethyl 4-methylbenzoate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the benzoate moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid derivatives.

    Reduction: Formation of hydrazide derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylbenzoate moiety can participate in hydrogen bonding and van der Waals interactions. These combined interactions can lead to the modulation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

  • [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl benzoate
  • [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylbenzoate
  • [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 2-methylbenzoate

Uniqueness: The presence of the 4-methyl group in the benzoate moiety of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate distinguishes it from its analogs. This structural variation can influence its chemical reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C17H13ClN2O3/c1-11-2-4-13(5-3-11)17(21)22-10-15-19-16(20-23-15)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3

InChI Key

JEKNVCKEOPMVHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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